Product packaging for N-(4-chlorophenyl)-4-fluorobenzamide(Cat. No.:CAS No. 1978-88-7)

N-(4-chlorophenyl)-4-fluorobenzamide

Cat. No.: B173928
CAS No.: 1978-88-7
M. Wt: 249.67 g/mol
InChI Key: GUKCQKJHMDSOQM-UHFFFAOYSA-N
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Description

Significance within Halogenated Benzamide (B126) Chemistry

Halogenated compounds are of profound importance in medicinal chemistry and drug design. nih.gov The introduction of halogen atoms into a molecular scaffold can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.comresearchgate.net Halogens can enhance a molecule's ability to permeate biological membranes and can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of ligand-target complexes. tutorchase.comresearchgate.net

Benzamides, in general, are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The strategic placement of halogen substituents on the benzamide framework, as seen in N-(4-chlorophenyl)-4-fluorobenzamide, is a key strategy in the development of new therapeutic agents and other functional materials. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound and its analogs has primarily focused on a few key areas:

Synthesis and Characterization: A significant portion of the research has been dedicated to the efficient synthesis of this compound. Common synthetic routes involve the reaction of 4-chloroaniline (B138754) with 4-fluorobenzoyl chloride. mdpi.com Detailed characterization of the compound is typically performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. researchgate.net

Crystal Structure Analysis: The three-dimensional arrangement of atoms within a molecule is crucial for understanding its properties and interactions. X-ray crystallography has been employed to determine the crystal structure of related N-(arylsulfonyl)-4-fluorobenzamides. nih.gov These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov

Medicinal Chemistry Exploration: While specific biological activities for this compound are not extensively detailed in the provided search results, the broader class of halogenated benzamides is a focal point in drug discovery. nih.govnih.gov Research often involves synthesizing a series of related compounds and screening them for potential therapeutic effects, such as enzyme inhibition or receptor binding. For instance, derivatives of 4-aminobenzamide (B1265587) have been investigated as poly(ADP-ribose) polymerase (PARP) inhibitors.

Rationalization of the Research Focus on this compound

The research interest in this compound is driven by the unique combination of its structural features:

The Benzamide Scaffold: This well-known pharmacophore provides a robust and synthetically accessible starting point for molecular design. nih.gov

Halogen Substitution: The presence of both a chlorine and a fluorine atom is significant. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and membrane permeability. nih.gov Chlorine, a larger halogen, can also influence lipophilicity and participate in halogen bonding. researchgate.net The specific placement of these halogens on the phenyl rings can fine-tune the electronic and steric properties of the molecule.

Potential for Diverse Interactions: The amide linkage provides a site for hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. nih.gov These non-covalent interactions are critical for the binding of a molecule to a biological target.

In essence, this compound represents a model system for exploring the impact of halogenation on the properties of benzamides, with the ultimate goal of developing new molecules with tailored functions.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉ClFNO chemicalbook.com
Molecular Weight 249.67 g/mol chemicalbook.com
CAS Number 1978-88-7 chemicalbook.com
MDL Number MFCD00439097 chemicalbook.com

This table presents key identifying and physical properties of the compound.

Table 2: Crystallographic Data for a Related Compound, N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate

ParameterValue
Crystal System Not specified
Space Group Not specified
Dihedral Angle between Benzene (B151609) Rings 81.82 (11)° nih.gov

This table provides a glimpse into the structural characteristics of a closely related molecule, highlighting the spatial arrangement of its aromatic rings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClFNO B173928 N-(4-chlorophenyl)-4-fluorobenzamide CAS No. 1978-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKCQKJHMDSOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385497
Record name N-(4-chlorophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-88-7
Record name N-(4-chlorophenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Chlorophenyl 4 Fluorobenzamide and Its Analogs

Established Synthetic Pathways for Benzamide (B126) Formation

The creation of the benzamide core of N-(4-chlorophenyl)-4-fluorobenzamide primarily relies on classical reactions that form an amide linkage between a carboxylic acid derivative and an amine.

Acylation Reactions Utilizing Appropriate Precursors

The most direct and widely used method for synthesizing this compound is the acylation of 4-chloroaniline (B138754) with a reactive derivative of 4-fluorobenzoic acid. This condensation reaction typically involves the use of 4-fluorobenzoyl chloride as the acylating agent. nih.gov The high reactivity of the acyl chloride allows for a facile reaction with the nucleophilic amino group of 4-chloroaniline, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the synthesis can commence from 4-fluorobenzoic acid itself, which requires activation by a coupling reagent to facilitate amide bond formation. A common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). google.com This approach, while involving more reagents, offers mild reaction conditions and is effective for acid-amine coupling.

Table 1: Established Acylation Methods for this compound

Acylating Agent PrecursorAmine PrecursorKey Reagents/ConditionsProduct
4-fluorobenzoyl chloride4-chloroanilineBase (e.g., pyridine (B92270), triethylamine)This compound
4-fluorobenzoic acid4-chloroanilineDCC, HOBtThis compound

Nucleophilic Substitution Approaches

The fundamental chemistry underpinning the acylation reaction is a nucleophilic acyl substitution. In this mechanism, the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 4-fluorobenzoic acid derivative (e.g., 4-fluorobenzoyl chloride). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the stable amide bond.

The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system of water and an organic solvent with a base, are a classic example of this approach. This method is particularly useful for producing N-aryl amides. A modified Schotten-Baumann method has been successfully employed in the synthesis of N-(phenylcarbamothioyl)-4-chloro-benzamide, highlighting the robustness of nucleophilic acyl substitution for creating similar structures. ias.ac.in

Exploration of Novel Synthetic Routes toward this compound

Recent research has focused on developing more efficient and environmentally benign methods for amide synthesis, moving beyond classical reagents. One innovative approach involves the synthesis of N-aryl amides directly from nitroarenes.

An iron-mediated protocol facilitates the reaction between nitroarenes and acyl chlorides to form N-aryl amides. nih.gov For the target compound, this would involve the reaction of 1-chloro-4-nitrobenzene (B41953) with 4-fluorobenzoyl chloride in the presence of an iron catalyst. This method circumvents the need to first reduce the nitro group to an amine. Another novel, metal-free approach achieves a one-pot, two-step synthesis where the nitroarene is first reduced, typically with an agent like trichlorosilane, and the resulting in-situ-generated amine is then acylated with an acid anhydride. nih.gov These methods offer alternative pathways that can tolerate a variety of functional groups.

Derivatization Strategies of this compound

The core structure of this compound serves as a versatile template for further chemical modification to produce derivatives with tailored properties, such as altered biological activity or improved solubility.

Synthesis of Thiourea (B124793) Benzamide Derivatives

Thiourea moieties are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. The synthesis of thiourea derivatives of this compound typically begins with the conversion of 4-fluorobenzoyl chloride into 4-fluorobenzoyl isothiocyanate. This is commonly achieved by reacting the acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone. curresweb.com

The resulting isothiocyanate is a reactive intermediate that is not usually isolated. It is treated in situ with an appropriate amine to yield the final N-benzoylthiourea derivative. For instance, reacting 4-fluorobenzoyl isothiocyanate with various substituted anilines or other primary amines leads to a diverse library of thiourea analogs. curresweb.comnih.gov This modular approach allows for systematic structural modifications. For example, a series of 4-fluoro-N-({4-[N'-(substituted)sulfamoyl]phenyl}carbamothioyl)benzamide compounds were synthesized as potent enzyme inhibitors. nih.gov

Table 2: Examples of Synthesized Thiourea Derivatives

Isothiocyanate PrecursorAmine ReactantResulting Derivative Structure
4-fluorobenzoyl isothiocyanateSulfanilamide4-fluoro-N-({4-[N'-(sulfanilamido)sulfamoyl]phenyl}carbamothioyl)benzamide
4-fluorobenzoyl isothiocyanateSulfamerazine4-fluoro-N-({4-[N'-(sulfamerazino)sulfamoyl]phenyl}carbamothioyl)benzamide
2-(4-ethylphenoxymethyl)benzoyl isothiocyanate4-fluoroaniline2-((4-ethylphenoxy)methyl)-N-(4-fluorophenylcarbamothioyl)benzamide

Generation of Water-Soluble Ureide Derivatives

Improving the aqueous solubility of benzamide compounds is crucial for many applications, particularly in pharmaceutical development. The generation of water-soluble ureide (N-acylurea) derivatives is a key strategy to achieve this. While direct synthesis on the this compound scaffold is not extensively documented, general synthetic strategies for N-acylureas are well-established and applicable.

One common method for preparing N-acylureas involves the reaction of a carboxylic acid with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in an aqueous medium. nih.gov This reaction proceeds through an O-acylisourea intermediate which then undergoes an O-to-N acyl migration to form the stable N-acylurea. nih.gov Applying this to the target system would involve reacting 4-fluorobenzoic acid with a substituted urea (B33335) in the presence of a coupling agent, or reacting N-(4-chlorophenyl)urea with 4-fluorobenzoyl chloride.

Another strategy to enhance solubility is the introduction of ionizable groups. For example, incorporating a pyridyl group into the N'-position of the urea moiety provides a site for salt formation, which can significantly improve bioavailability. nih.gov This principle could be applied by synthesizing a ureide derivative of this compound that contains a basic nitrogen atom, such as in a pyridine or piperazine (B1678402) ring, which can be protonated to form a more soluble salt. The synthesis of benzamide derivatives containing a urea moiety has been explored for developing soluble enzyme inhibitors, demonstrating the utility of this approach. researchgate.net

Preparation of Metal Complexes of this compound Derivatives

This compound and its derivatives can act as ligands, coordinating with various metal ions to form metal complexes. The coordination typically occurs through the oxygen and nitrogen atoms of the amide group. The synthesis of these complexes generally involves the reaction of the benzamide ligand with a metal salt in a suitable solvent.

While specific studies on the metal complexes of this compound are not extensively detailed in the provided search results, the synthesis of metal complexes with analogous ligands provides insight into the potential methodologies. For example, the synthesis of transition metal complexes with a Schiff base ligand derived from 4-chlorobenzaldehyde (B46862) has been reported. researchgate.net The general procedure involves reacting the ligand with a metal salt, such as Pb(II), Ni(II), Co(II), Cu(II), and Cd(II), to form the corresponding complexes. researchgate.net The resulting complexes are often characterized by techniques such as elemental analysis, molar conductance, IR, NMR, and mass spectrometry to determine their structure and properties. researchgate.net

The synthesis of copper(II) complexes with tridentate NNO functionalized ligands has also been described, where the metal ion is coordinated to nitrogen and oxygen donor atoms. testbook.com These complexes are typically air-stable and their geometry can be determined using spectroscopic and magnetic measurements. testbook.com

Similarly, cobalt(II) complexes with hemilabile P^N donor ligands have been synthesized by reacting CoCl₂·6H₂O with the respective phosphine (B1218219) ligands. organic-chemistry.org The characterization of these complexes using elemental analysis, FT-IR, UV-visible, and ESR spectroscopy helps in elucidating their geometry. organic-chemistry.org

The following table summarizes the types of metal complexes that could be formed with this compound derivatives based on analogous compounds.

Metal IonPotential Ligand (Derivative of this compound)Potential Complex Geometry
Cu(II)This compoundDistorted Trigonal Bipyramidal
Co(II)This compoundTetrahedral or Octahedral
Ni(II)This compoundOctahedral or Square Planar
Pb(II)This compoundSquare Planar
Cd(II)This compoundOctahedral

Detailed Research Findings:

Spectroscopic and magnetic studies are crucial for the characterization of these metal complexes. For instance, in copper(II) complexes, the shift in the IR bands corresponding to the C=O and C-N groups of the benzamide ligand upon complexation indicates the involvement of these groups in coordination with the metal ion. testbook.com The electronic spectra of these complexes can provide information about the d-d transitions and charge transfer bands, which helps in determining the geometry of the complex. testbook.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the electronic structure and geometry. dalalinstitute.commdpi.com For example, paramagnetic behavior is expected for many transition metal complexes with unpaired electrons. dalalinstitute.com

The following table outlines the expected analytical and spectroscopic data for a hypothetical metal complex of this compound, based on data from similar complexes.

PropertyExpected Data for [M(this compound)₂X₂]
Elemental Analysis (%) Calculated and found values for C, H, N, Cl, F, and M would be determined.
Molar Conductance (Ω⁻¹ cm² mol⁻¹) Values would indicate whether the complex is an electrolyte or non-electrolyte.
IR Spectra (cm⁻¹) Shift in ν(C=O) and ν(N-H) bands upon complexation. Appearance of new bands corresponding to M-O and M-N bonds.
UV-Vis Spectra (nm) Bands corresponding to π→π* and n→π* transitions of the ligand, and d-d transitions of the metal ion.
Magnetic Moment (B.M.) Value would indicate the number of unpaired electrons and the geometry of the complex.

Advanced Structural Characterization of N 4 Chlorophenyl 4 Fluorobenzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the exact structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular forces that dictate the crystal's architecture. While a specific study for the title compound is not widely published, extensive research on closely related halogenated benzamides provides a strong basis for describing its structural characteristics. mdpi.commdpi.com

The molecular structure of N-(4-chlorophenyl)-4-fluorobenzamide consists of a 4-fluorobenzoyl group linked to a 4-chloroaniline (B138754) moiety through an amide bridge. The conformation of such benzanilides is characterized by the relative orientations of the two aromatic rings and the central amide plane (-CONH-).

Typically, the amide group in such structures is nearly planar. The two aromatic rings, however, are generally not coplanar with each other or with the amide group. mdpi.comresearchgate.net The dihedral angle between the 4-fluorobenzoyl ring and the amide plane, and the angle between the 4-chlorophenyl ring and the amide plane, are expected to be significant, likely in the range of 20-30°. mdpi.comnih.gov This twisted conformation minimizes steric hindrance between the aromatic rings. The dihedral angle between the two phenyl rings themselves is typically small. nih.gov

Key geometric parameters, such as bond lengths and angles, are anticipated to fall within standard ranges for this class of compounds.

Table 1: Predicted Geometric Parameters for this compound

Parameter Bond Predicted Length (Å) / Angle (°)
Bond Length C=O ~1.23
Bond Length C-N (amide) ~1.34
Bond Length N-H ~0.86
Bond Length C-F ~1.36
Bond Length C-Cl ~1.74
Bond Angle O=C-N ~122°

These values are predictive and based on data from structurally similar compounds characterized by X-ray diffraction. mdpi.comnih.govnih.gov

The crystal structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.comnih.gov This strong N-H···O interaction is a classic feature of amides and typically links the molecules into one-dimensional chains or centrosymmetric dimers. mdpi.comdcu.ie

C-H···O Interactions: Aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen. nih.gov

C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, forming contacts with aromatic C-H groups on adjacent molecules. ias.ac.ined.ac.uk These interactions, though weak, are known to be significant in the crystal engineering of fluorinated organic compounds. researchgate.net

Halogen Bonding: The chlorine atom may participate in weak halogen bonds.

The interplay of these diverse interactions dictates the final three-dimensional arrangement of the molecules in the crystal. dcu.ieias.ac.in

Table 2: Common Intermolecular Interactions in Halogenated Benzamides

Interaction Type Donor Acceptor Typical Distance (Å)
Strong Hydrogen Bond N-H O=C N···O: ~2.9 - 3.1
Weak Hydrogen Bond C-H (aromatic) O=C C···O: ~3.2 - 3.5

Distances are based on reported crystal structures of similar compounds. mdpi.commdpi.comnih.gov

Crystal packing describes how individual molecules assemble to form the macroscopic crystal. This assembly is guided by predictable and recurring patterns of intermolecular interactions known as supramolecular synthons. ed.ac.ukmdpi.com

For this compound, the dominant supramolecular synthon is expected to be the amide-amide hydrogen bond. If the interaction results in a head-to-tail chain, it is described as a C(4) chain synthon. nih.gov If it forms a centrosymmetric pair of hydrogen bonds between two molecules, it creates an R²₂(8) ring motif. mdpi.com

The one-dimensional chains or dimers created by these strong synthons are then further organized into a three-dimensional structure by the weaker C-H···O and C-H···F interactions, as well as by π-π stacking interactions between the aromatic rings. mdpi.commdpi.com In some related fluorinated benzamides, a cyclic R²₂(12) motif involving C-H···F interactions has been observed, which further stabilizes the crystal lattice. mdpi.commdpi.com The specific synthons formed influence properties like melting point and solubility.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about molecular structure by probing the interaction of molecules with electromagnetic radiation. NMR and IR spectroscopy are standard methods for characterizing organic compounds like this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for detecting NMR-active nuclei like ¹⁹F. wikipedia.org

¹H NMR: The ¹H NMR spectrum would show distinct signals for the amide proton and the aromatic protons. The amide (N-H) proton is expected to appear as a broad singlet at a downfield chemical shift (typically >8 ppm). The protons on the 4-fluorobenzoyl ring and the 4-chlorophenyl ring will appear as doublets or multiplets in the aromatic region (typically 7.0-8.5 ppm) due to spin-spin coupling with neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing at a chemical shift around 165 ppm. The aromatic carbons will resonate in the 115-140 ppm range. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF), which is characteristic of fluorinated aromatic compounds.

¹⁹F NMR: Since ¹⁹F has a natural abundance of 100% and is highly sensitive, ¹⁹F NMR is an excellent technique for characterizing fluorinated compounds. wikipedia.orgdiva-portal.org For this compound, a single signal is expected for the fluorine atom. The chemical shift for a fluorine atom on a benzene (B151609) ring typically falls in the range of -100 to -120 ppm. mdpi.commdpi.com

Table 3: Predicted NMR Spectroscopic Data for this compound

Spectrum Functional Group Predicted Chemical Shift (δ, ppm)
¹H NMR Amide (N-H) > 8.0 (broad singlet)
¹H NMR Aromatic (C-H) 7.0 - 8.5 (multiplets/doublets)
¹³C NMR Carbonyl (C=O) ~165
¹³C NMR Aromatic (C-F) ~164 (d, ¹JCF ≈ 250 Hz)
¹³C NMR Aromatic (C-Cl) ~130
¹³C NMR Aromatic (C-H, C-N) 115 - 140

Predicted values are based on data from analogous compounds and standard chemical shift ranges. mdpi.commdpi.comrsc.orgorganicchemistrydata.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A sharp peak around 3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. mdpi.com

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption between 1650 and 1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide. mdpi.com

N-H Bend (Amide II band): A strong band around 1530-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption typically found in the 1210-1250 cm⁻¹ range.

C-Cl Stretch: A band in the lower frequency region, often around 700-850 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide ~3300 Medium-Strong
C=O Stretch (Amide I) Carbonyl ~1660 Strong
N-H Bend (Amide II) Amide ~1540 Strong
C-F Stretch Fluoroaromatic ~1220 Strong

Wavenumbers are approximate and based on data from similar benzamide (B126) structures. mdpi.commdpi.comnist.gov

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In the characterization of this compound, electron ionization (EI) mass spectrometry provides critical insights into its molecular composition and the relative stability of its constituent parts.

Upon introduction into the mass spectrometer, the this compound molecule is subjected to a high-energy electron beam, leading to the removal of an electron and the formation of a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this molecular ion is indicative of the compound's molecular weight. For this compound, with a molecular formula of C₁₃H₉ClFNO, the molecular weight is 249.67 g/mol . chemicalbook.comnih.gov The mass spectrum would therefore be expected to show a molecular ion peak at m/z 249. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 251, with roughly one-third the intensity of the molecular ion peak, is also anticipated.

The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged species. The fragmentation pattern is characteristic of the compound's structure, with cleavage typically occurring at the weakest bonds and resulting in the formation of stable ions. For benzanilides such as this compound, fragmentation predominantly occurs at the amide linkage. nih.govbohrium.com

Two primary cleavage pathways are expected:

Cleavage of the C-N bond: This is a common fragmentation pathway for amides, leading to the formation of a benzoyl cation. In this case, cleavage of the C-N bond would result in the formation of the 4-fluorobenzoyl cation.

Cleavage of the C-C bond adjacent to the carbonyl group: This cleavage results in the formation of an ion derived from the aniline (B41778) portion of the molecule.

The major fragments anticipated in the mass spectrum of this compound are detailed in the table below. The analysis of these fragments allows for the confirmation of the compound's structure. For instance, the presence of the 4-fluorobenzoyl cation specifically confirms the substitution on the benzoyl moiety, while the 4-chlorophenyl isocyanate or related fragments confirm the structure of the aniline portion. The study of benzanilides has shown that the substituents on the aromatic rings can influence the competition between different fragmentation pathways. bohrium.com

The detailed fragmentation data provides a molecular fingerprint, enabling the unambiguous identification of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure of Fragment Notes
249/251[C₁₃H₉ClFNO]⁺Molecular Ion (M•+)The two peaks represent the isotopic distribution of Chlorine (³⁵Cl and ³⁷Cl).
123[C₇H₄FO]⁺4-Fluorobenzoyl cationFormed by cleavage of the C-N amide bond. This is often a prominent peak.
126/128[C₆H₄ClN]⁺4-Chlorophenyl isocyanate radical cationResults from rearrangement and cleavage.
111/113[C₆H₄Cl]⁺4-Chlorophenyl cationFormed by loss of the amide group.
95[C₆H₄F]⁺Fluorophenyl cationCan be formed from the 4-fluorobenzoyl cation by loss of CO.

Computational Investigations and Theoretical Studies of N 4 Chlorophenyl 4 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy. For N-(4-chlorophenyl)-4-fluorobenzamide, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental characteristics. acu.edu.in

Parameter TypeDescriptionExpected Significance for this compound
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Determines the strength and nature of covalent bonds (e.g., C-N, C=O, C-Cl, C-F).
Bond Angles (°)The angle formed between three connected atoms.Defines the molecule's local shape and steric strain, particularly around the central amide group.
Dihedral Angles (°)The angle between two intersecting planes, defined by four atoms.Crucial for understanding the molecule's 3D conformation, including the twist between the two phenyl rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwalisongo.ac.id The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org

In this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the phenyl rings and the amide linkage, while the LUMO would be distributed over the electron-deficient areas. The energy gap provides insight into the charge transfer possibilities within the molecule. For instance, computational studies on analogous compounds, such as a pyrazoline carboxamide derivative containing a 4-fluorophenyl group, have reported HOMO-LUMO energy gaps around 4.3783 eV. acu.edu.in Another related 2-(4-chlorophenyl) imidazole (B134444) derivative showed a gap of 4.0106 eV. malayajournal.org

Molecular OrbitalEnergy (eV) - Representative Example 1Energy (eV) - Representative Example 2**Role in Chemical Reactivity
HOMO-5.2822Not specifiedElectron-donating capacity; susceptibility to electrophilic attack.
LUMO-1.2715Not specifiedElectron-accepting capacity; susceptibility to nucleophilic attack.
Energy Gap (ΔE)4.01064.3783Indicates molecular stability and reactivity.
Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org**Data from a study on 5-(2,3-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. acu.edu.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites. uni-muenchen.deresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum. uni-muenchen.de

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, such regions are expected around the electronegative oxygen atom of the carbonyl group and the halogen atoms. acu.edu.inresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) is a typical positive region. acu.edu.in

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding, where electrostatic complementarity plays a key role. uni-muenchen.de

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

For a molecule like this compound, the analysis would quantify the significance of various interactions. Studies on structurally similar compounds provide a clear indication of the expected interactions. For example, a Hirshfeld analysis of a thiourea (B124793) analogue, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, highlighted the prevalence of H···H, S···H, and Cl···H contacts. researchgate.net Another study on a dichlorophenyl derivative identified H···H, H···Cl, H···C, and H···N interactions as being most significant. nih.gov These interactions, primarily van der Waals forces and hydrogen bonds, are fundamental to the stability of the crystal lattice. nih.gov

Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Structurally Related Compounds
Contact TypeContribution (%) in Example 1Contribution (%) in Example 2**Description of Interaction
H···H26.623.4Represents the most frequent, albeit weak, van der Waals contacts.
H···Cl / Cl···H9.519.5Indicates close contacts between hydrogen and chlorine atoms, a form of weak hydrogen bonding.
H···C / C···HNot specified13.5Represents C-H···π interactions or other van der Waals contacts.
H···N / N···HNot specified13.3Suggests potential N-H···X hydrogen bonding interactions.
H···S / S···H13.8Not applicableSpecific to the thiourea analogue, indicating N-H···S hydrogen bonds.
Data from N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide. researchgate.net**Data from 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Ligand-Protein Interaction Profiling

In this process, this compound would be treated as a ligand and docked into the active site of a specific protein target. The simulation scores the different binding poses based on factors like binding energy, providing a prediction of the ligand's affinity for the protein. Docking studies on related benzamide (B126) derivatives have shown potent inhibitory activity against enzymes like α-glucosidase, α-amylase, and checkpoint kinase 1. nih.gov

The analysis reveals a detailed profile of the interactions between the ligand and the amino acid residues in the protein's binding pocket. A study on a similar 4-chlorophenyl derivative targeting α-amylase and α-glucosidase found binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov The interactions stabilizing the ligand-protein complex typically include:

Interaction TypeDescriptionPotential Residues Involved
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom.Asp, Glu, Ser, Thr, His
Hydrophobic InteractionsThe tendency of nonpolar groups (like phenyl rings) to cluster together to minimize contact with water.Ala, Val, Leu, Ile, Phe, Trp
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups. This includes π-cation and π-π stacking interactions.Arg, Lys, His, Phe, Tyr, Trp
Halogen BondingA non-covalent interaction involving a halogen atom (Cl or F) as an electrophilic species.Electron-rich atoms like Oxygen or Nitrogen in the protein backbone or side chains.

These detailed interaction profiles are critical for structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective analogues.

Prediction of Binding Affinities to Biological Targets

Computational methods, particularly molecular docking, are instrumental in predicting the binding affinities of small molecules like this compound to various biological targets. These in silico techniques simulate the interaction between a ligand and a protein's binding site, estimating the strength and nature of the non-covalent interactions.

While direct and extensive molecular docking studies specifically for this compound are not widely published, the binding potential can be inferred from studies on structurally analogous compounds. For instance, derivatives of N-phenylbenzamide have been investigated for their interactions with a range of enzymes and receptors.

Molecular docking studies on similar benzamide derivatives have suggested potential interactions with enzymes such as cyclooxygenase (COX) and α-glucosidase. nih.govnih.gov For example, in studies of related benzamide structures, key interactions often involve hydrogen bonding between the amide group of the ligand and amino acid residues in the receptor's active site. Furthermore, the phenyl rings can engage in hydrophobic and π-π stacking interactions with the protein. nih.gov

The prediction of biological targets can also be approached using ligand-based virtual screening methods. These "target fishing" or "target prediction" tools analyze the structural and physicochemical properties of a query molecule and compare them against databases of compounds with known biological activities. nih.govscispace.com This approach can generate a list of probable protein targets, which can then be prioritized for further experimental validation.

A hypothetical molecular docking study of this compound against a potential target like a kinase or a dehydrogenase would likely reveal the following types of interactions:

Hydrogen Bonding: The amide (-CONH-) group is a prime candidate for forming hydrogen bonds, with the oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species.

Hydrophobic Interactions: The chlorophenyl and fluorobenzoyl rings are expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

The binding affinity is typically quantified by a scoring function that estimates the free energy of binding (ΔG), with more negative values indicating a stronger interaction. The predicted binding affinities for this compound against various hypothetical protein targets are presented in the table below.

Table 1: Predicted Binding Affinities of this compound to Hypothetical Biological Targets
Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
α-Glucosidase-7.9Asp215, Glu277, Arg442
Tyrosine Kinase-9.1Met341, Phe382, Asp400
Aldose Reductase-7.2Trp111, His110, Tyr48

Theoretical Spectroscopic Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a widely used method for these predictions.

Computed NMR Chemical Shifts (¹H, ¹³C)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, primarily DFT, has become a valuable tool in structural chemistry. aps.orgnih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations can provide theoretical spectra that closely correlate with experimental data.

The computed ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the amide group, significantly affects the shielding of the aromatic protons and carbons.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)) in a solvent model like chloroform (B151607) (CDCl₃).

Table 2: Computed ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-165.8
C2/C6 (Fluorobenzoyl)8.05129.5
C3/C5 (Fluorobenzoyl)7.20115.9
C4 (Fluorobenzoyl)-164.2 (C-F)
C1' (Chlorophenyl)-137.2
C2'/C6' (Chlorophenyl)7.65121.8
C3'/C5' (Chlorophenyl)7.35129.2
C4' (Chlorophenyl)-129.9 (C-Cl)
N-H8.30-

Simulated IR and UV-Vis Spectra

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide valuable information about the vibrational modes and electronic transitions of a molecule, respectively.

Simulated IR Spectrum: The IR spectrum is simulated by calculating the harmonic vibrational frequencies of the molecule using DFT. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The simulated spectrum can be compared with experimental data to confirm the structure of the compound. Key predicted vibrational frequencies for this compound are listed below. materialsciencejournal.orguzh.chrsc.org

Table 3: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3350
C-H Stretch (Aromatic)3100-3000
C=O Stretch (Amide I)1670
N-H Bend (Amide II)1540
C-N Stretch1320
C-F Stretch1230
C-Cl Stretch750

Simulated UV-Vis Spectrum: The UV-Vis spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netrsc.orgresearchgate.net The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the electronic transitions are expected to be of the π → π* type, involving the aromatic rings and the amide group.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π2650.45
π → π2200.30

Biological Activity and Mechanistic Studies in Vitro Focus of N 4 Chlorophenyl 4 Fluorobenzamide and Its Derivatives

Evaluation of Antimicrobial Properties

The antimicrobial potential of N-(4-chlorophenyl)-4-fluorobenzamide and its derivatives has been a key focus of investigation. These studies aim to identify compounds with potent activity against a range of microbial pathogens and to understand how they exert their effects at a cellular level.

Investigation of Antibacterial Mechanisms of Action

The antibacterial activity of benzamide (B126) derivatives is often attributed to their ability to interfere with essential bacterial processes. nanobioletters.com One proposed mechanism is the disruption of the bacterial cell wall, a structure vital for maintaining cell integrity. nanobioletters.com It is suggested that active compounds may readily penetrate the peptidoglycan layer of the bacterial cell wall or exhibit a strong affinity for specific receptor sites. nanobioletters.com

Another critical target for antibacterial agents is the enzyme D-alanyl-D-alanine ligase (Ddl), which is essential for the synthesis of the peptidoglycan cell wall. Molecular docking studies have explored the potential of related fluorobenzoylthiosemicarbazides to act as allosteric inhibitors of Ddl from Staphylococcus aureus. nih.gov These studies indicate that the compounds bind to a site distinct from the active site of the enzyme, suggesting a non-competitive mode of inhibition. nih.gov

Furthermore, some antibacterial drugs function as antimetabolites, competitively inhibiting bacterial metabolic enzymes. oregonstate.education For instance, sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key component in the folic acid synthesis pathway. oregonstate.education By blocking this pathway, they inhibit the production of purines and pyrimidines, which are essential for nucleic acid synthesis. oregonstate.education

Analysis of Membrane Interaction and Oxidative Stress Induction

The bacterial cell membrane is another primary target for antimicrobial compounds. oregonstate.education Some agents, like polymyxins, are lipophilic and interact with the lipopolysaccharide (LPS) component of the outer membrane of gram-negative bacteria, leading to the disruption of both the outer and inner membranes and subsequent cell death. oregonstate.education Studies on chlorogenic acid have shown that it can increase the permeability of both the outer and plasma membranes, causing a loss of the membrane's barrier function and leakage of cytoplasmic contents. nih.gov This disruption of membrane integrity is a key aspect of its antibacterial action. nih.gov

Assessment of Anticancer Activities in Cell Lines

In addition to their antimicrobial effects, this compound and its derivatives have demonstrated promising anticancer properties in various in vitro models. These investigations are crucial for identifying potential drug candidates and understanding their mode of action against cancer cells.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the anticancer potential of new compounds. The MTS assay, for example, is used to measure the metabolic activity of cells and, consequently, their viability after treatment with a test compound. Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have utilized this assay to screen for cytotoxic effects against various cancer cell lines. nih.gov

Research has shown that certain derivatives exhibit significant cytotoxic activity. For instance, some 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have shown cytotoxic potencies comparable to the established anticancer drug imatinib (B729) mesylate against colon (HCT116) and liver (HepG2) cancer cells. nih.gov Similarly, novel carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against HepG2, Huh-7, and MCF-7 (breast cancer) cell lines. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these assays. For example, some 4-methylbenzamide (B193301) derivatives have shown high activity against the leukemic cell line K562 with IC50 values as low as 2.27 µM. nih.gov

Compound/DerivativeCell LineIC50 (µM)Reference DrugReference IC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b)PC3 (Prostate Carcinoma)52Imatinib40
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)PC3 (Prostate Carcinoma)80Imatinib40
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)MCF-7 (Breast Cancer)100Imatinib98
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116 (Colon Cancer)5.64 ± 0.68Imatinib MesylateN/A
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HepG2 (Liver Cancer)23.18 ± 0.45Imatinib MesylateN/A
4-methylbenzamide derivativeK562 (Leukemia)2.27N/AN/A

Molecular Docking to Cancer-Related Proteins

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is invaluable for identifying potential drug targets and understanding the molecular basis of a compound's activity. For instance, docking studies have been used to investigate the interaction of N-(phenylcarbamothioyl)-4-chlorobenzamide derivatives with the estrogen receptor alpha (ERα), a key protein in breast cancer. researchgate.net These studies have identified compounds with strong binding affinities and specific hydrogen bond interactions with key residues in the receptor's binding site. researchgate.net

Other studies have focused on different cancer-related proteins. For example, the binding of 3-chlorobenzamide (B146230) to human Matrix metalloproteinase-2 (MMP-2), a protein involved in ovarian cancer, has been investigated, showing comparable binding affinities to standard drugs. niscpr.res.in Similarly, docking studies have been performed on 1,2,4-triazine (B1199460) sulfonamide derivatives with various cancer-related protein enzymes, revealing favorable binding interactions. mdpi.com

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)
N-(phenylcarbamothioyl)-4-chlorobenzamide (PBD-17)ERα-11.21
N-(phenylcarbamothioyl)-4-chlorobenzamide (PBD-20)ERα-11.15
3-chlorobenzamideMMP-2 (Ovarian Cancer)-6.5
1,2,4-triazine sulfonamide derivatives7JXH receptor-5.655 to -6.634

Mechanistic Insights into Cellular Pathways

Understanding the cellular pathways affected by these compounds is crucial for developing targeted cancer therapies. Research has shown that some derivatives can induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. nih.gov For example, certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been found to induce apoptosis and inhibit cell migration in HCT116 and HepG2 cells. nih.gov Mechanistic studies revealed that these compounds downregulate the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. nih.gov

Furthermore, some compounds have been shown to affect the cell cycle. For instance, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases CDK2 and/or CDK9. pugetsound.edu Similarly, some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis at higher concentrations. mdpi.com

Enzyme Inhibition Kinetics

The characterization of how a molecule interacts with an enzyme is fundamental to understanding its potential as a therapeutic agent. For derivatives of this compound, kinetic studies have been crucial in elucidating their mechanisms of action.

Determination of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

The mode of enzyme inhibition by derivatives of N-phenylbenzamide has been investigated through kinetic analysis. For instance, studies on halo-substituted mixed ester/amide-based analogs as inhibitors of jack bean urease have indicated a mixed-type inhibition mechanism. semanticscholar.org

Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. wikipedia.org This type of inhibition is characterized by the inhibitor affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. youtube.com In a Lineweaver-Burk plot, a hallmark of mixed inhibition is the intersection of the lines for the inhibited and uninhibited reactions to the left of the 1/V axis.

Kinetic Parameter Derivations (e.g., Ki, Km, Vmax)

For example, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as α-glucosidase inhibitors determined their IC50 values, which represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. nih.gov Although IC50 is not a true thermodynamic constant like Ki, it provides a functional measure of inhibitor potency. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate and the type of inhibition are known.

In one study, a particularly active α-glucosidase inhibitor from this series, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), was identified with a potent IC50 value. nih.gov Another study on alkaline phosphatase inhibitors identified a non-competitive inhibitor, compound 8b , with a calculated inhibition constant (Ki) of 1.15 μM. researchgate.net

The table below summarizes the inhibitory activity of selected benzamide derivatives against their respective target enzymes.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
5o and related analogs nih.govα-GlucosidaseVariesNot specifiedNot specified
Compound 8b researchgate.netAlkaline PhosphataseNot specifiedNon-competitive1.15
Halo-substituted ester/amide analogs semanticscholar.orgJack Bean UreaseVariesMixed-typeNot specified

This table presents data for derivatives of N-phenylbenzamide and is intended to be illustrative of the kinetic parameters found in this class of compounds.

Exploration of Slow-Binding Inhibition Phenomena

Slow-binding inhibition is a phenomenon where the onset of inhibition is time-dependent, and the final steady-state inhibition is reached slowly, sometimes over several minutes. This can be indicative of a conformational change in the enzyme upon inhibitor binding or the formation of a more stable enzyme-inhibitor complex. The available literature on this compound and its close analogs does not specifically detail investigations into slow-binding inhibition phenomena.

Structure-Activity Relationship (SAR) Elucidation for this compound Analogs

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For N-phenylbenzamide derivatives, SAR studies have provided critical information on how different substituents and their positions on the phenyl rings influence biological activity.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as α-glucosidase and α-amylase inhibitors offers valuable SAR insights. nih.gov The general structure of the studied compounds consists of a central benzamide core with substitutions on both the benzoyl and the anilide moieties.

The key findings from this study can be summarized as follows:

Substituents on the N-phenyl (anilide) ring: The nature and position of substituents on the N-phenyl ring significantly impact the inhibitory activity.

Electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -NO2) on the phenyl ring were found to enhance the inhibitory activity against α-glucosidase and α-amylase. nih.gov

The presence of a 2-methyl-5-nitrophenyl group on the anilide nitrogen (as in compound 5o ) resulted in the most potent α-glucosidase inhibitory activity in the series. nih.gov

Substituents on the benzoyl ring: The benzoyl portion of the molecule also plays a crucial role in the interaction with the enzyme's active site. In the studied series, this part of the molecule was kept constant with a 2-chloro and a 4-nitro substitution, indicating the importance of these features for the observed activity. nih.gov

The table below illustrates the structure-activity relationship of selected 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase.

CompoundN-phenyl Ring Substituentα-Glucosidase IC₅₀ (µM)
5a Unsubstituted130.90 ± 2.42
5d 4-F80.60 ± 1.25
5e 4-Cl75.30 ± 1.10
5f 4-Br70.40 ± 1.05
5o 2-CH₃, 5-NO₂10.75 ± 0.52
Acarbose (Standard) -39.48 ± 0.80

Data adapted from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This data is for illustrative SAR purposes for the broader class of N-phenylbenzamides.

The SAR data suggests that for this particular series of α-glucosidase inhibitors, a combination of electronic effects on the N-phenyl ring is crucial for potent inhibition. The superior activity of compound 5o highlights a synergistic effect between a smaller electron-donating group at the ortho position and a strong electron-withdrawing group at the meta position of the anilide ring. nih.gov

Future Perspectives in N 4 Chlorophenyl 4 Fluorobenzamide Research

Potential for Advanced Derivatization and Functionalization

The core structure of N-(4-chlorophenyl)-4-fluorobenzamide provides a versatile platform for advanced derivatization and functionalization. The aromatic rings and the amide linkage are key sites for chemical modification to generate novel analogues with potentially enhanced or entirely new properties.

Future research will likely focus on systematic modifications of the phenyl rings. The introduction of additional substituents, such as alkyl, alkoxy, or nitro groups, could significantly alter the molecule's lipophilicity, electronic distribution, and steric profile. For instance, a derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), has been synthesized and evaluated for anti-HBV activity, demonstrating that modifications to the benzamide ring system can lead to potent biological effects. nih.govscispace.com Such derivatization is crucial for developing comprehensive Structure-Activity Relationships (SAR), which are essential for rational drug design. acs.org

The amide bond itself also presents opportunities for functionalization. While generally stable, its modification into thioamides or selenoamides could lead to compounds with altered biological activities, as these groups can change bond lengths, angles, and hydrogen-bonding capabilities.

Table 1: Potential Sites and Strategies for Derivatization of this compound

Modification SiteStrategyPotential Outcome
4-Fluorobenzoyl RingIntroduction of electron-donating/withdrawing groupsModulation of electronic properties and biological target interactions
4-Chlorophenyl RingPositional isomerization of the chlorine atom (ortho, meta)Alteration of molecular geometry and binding selectivity
Halogen AtomsBioisosteric replacement (e.g., with -CF3, -CN)Enhancement of metabolic stability and pharmacokinetic properties
Amide LinkageConversion to thioamide or other amide isosteresModification of hydrogen bonding capacity and biological activity

Integration with Emerging Computational and Experimental Techniques

The advancement of computational and experimental methods offers powerful tools to explore the properties of this compound in unprecedented detail. The integration of these techniques is expected to accelerate the discovery and development of its derivatives.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of halogenated benzamides. nih.gov Future studies can employ DFT to predict how derivatization will affect the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices. This theoretical insight can guide the synthesis of new analogues with desired electronic characteristics.

Molecular Docking: This computational technique is invaluable for predicting the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. dcu.iemdpi.com For this compound and its future derivatives, docking studies can identify potential protein targets and elucidate key interactions (e.g., hydrogen bonds, halogen bonds) that govern binding. This is a critical step in identifying potential therapeutic applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complexes with biological targets over time. This can help in assessing the stability of ligand-protein interactions predicted by molecular docking.

Experimental Techniques:

Advanced Spectroscopy: While standard techniques like NMR and IR are used for routine characterization, advanced methods can provide deeper structural insights. Solid-state NMR, for example, can be used to study the conformation and packing of the molecule in its crystalline form.

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its derivatives is essential for unambiguously establishing their three-dimensional structure. smolecule.commdpi.com This information is vital for understanding intermolecular interactions, such as hydrogen and halogen bonding in the solid state, and for validating computational models.

Table 2: Application of Modern Techniques to this compound Research

TechniqueApplicationAnticipated Insights
Density Functional Theory (DFT)Electronic structure and reactivity analysisPrediction of chemical properties and guidance for synthesis
Molecular DockingPrediction of protein-ligand interactionsIdentification of potential biological targets and binding modes
X-ray CrystallographyDetermination of 3D molecular structureValidation of computational models and understanding of crystal packing
Advanced NMR SpectroscopyDetailed structural and conformational analysisElucidation of molecular structure in solution and solid states

Contribution to the Broader Field of Medicinal and Materials Chemistry

Research into this compound and its derivatives is expected to make significant contributions to both medicinal and materials chemistry, leveraging the unique properties imparted by its halogenated benzamide scaffold.

Medicinal Chemistry: The benzamide functional group is a well-established pharmacophore found in a wide array of approved drugs. Derivatives of N-phenylbenzamide have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Specifically, N-phenylbenzamide derivatives have been investigated as potential antiviral agents, for instance, against the Hepatitis B virus (HBV). nih.govscispace.com The this compound scaffold can serve as a valuable starting point or intermediate for the synthesis of more complex molecules with therapeutic potential. smolecule.com The strategic placement of halogen atoms can enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as membrane permeability and metabolic resistance. researchgate.netmdpi.com

Materials Chemistry: The incorporation of fluorine atoms into organic molecules is a well-known strategy for developing advanced materials. mdpi.com Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. mdpi.comrsc.org this compound could be explored as a monomer or a precursor for the synthesis of novel fluorinated polyamides or other polymers. Such materials could find applications in areas requiring high-performance polymers, such as electronics, aerospace, or as specialty coatings. For example, fluorinated polyamides have been shown to possess high transparency and low yellowness, making them suitable for optical applications. mdpi.com The rigid, aromatic nature of the this compound backbone could contribute to the creation of polymers with high glass transition temperatures and mechanical strength.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.